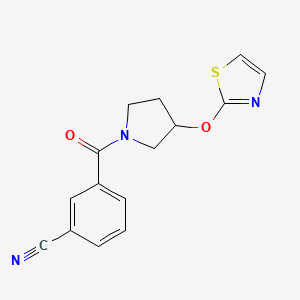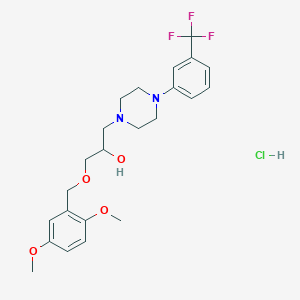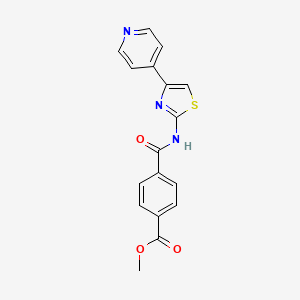
3-(3-(Thiazol-2-yloxy)pyrrolidin-1-carbonyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound . Pyrrolidine is widely used by medicinal chemists to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be approached in two ways . One approach involves constructing the ring from different cyclic or acyclic precursors, while the other involves functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is characterized by a pyrrolidine ring . This ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
- Forscher haben das Antikrebs-Potenzial von Thiazol-Derivaten untersucht. So haben El-Borai et al. eine Reihe von 2,6-substituierten 3-(Pyridin-3-yl)imidazo[2,1-b]thiazol-Verbindungen synthetisiert und deren Aktivität gegen humane Krebszelllinien getestet . Die Untersuchung der zytotoxischen Wirkungen unserer Verbindung in Krebszellen könnte eine wertvolle Option sein.
- Der Pyrrolidinring ist ein vielseitiges Gerüst, das von medizinischen Chemikern häufig verwendet wird. Seine sp3-Hybridisierung ermöglicht die effiziente Exploration des Pharmakophorraums, was zur Medikamentenentwicklung beiträgt . Wir können untersuchen, wie Substituenten am Thiazol-Pyrrolidin-Kern die Bindung an bestimmte Ziele beeinflussen.
- Die stereogenen Kohlenstoffe im Pyrrolidinring beeinflussen das biologische Profil von Medikamentenkandidaten. Verschiedene Stereoisomere und räumliche Orientierungen von Substituenten können zu unterschiedlichen Bindungsmodi mit enantioselektiven Proteinen führen . Das Verständnis dieser Wechselwirkungen ist entscheidend für die Medikamentenentwicklung.
- Die Nicht-Planarität des Pyrrolidinrings (bezeichnet als „Pseudorotation“) erhöht seine dreidimensionale Abdeckung . Die Untersuchung, wie dies die Bindungswechselwirkungen und die molekulare Erkennung beeinflusst, könnte aufschlussreich sein.
- Wir können synthetische Wege zur Konstruktion des Thiazol-Pyrrolidin-Gerüsts erforschen. Ringbildung aus verschiedenen cyclischen oder acyclischen Vorläufern und Funktionalisierung vorgeformter Pyrrolidinringe (z. B. Prolin-Derivate) sind relevante Ansätze .
- Heteroatomhaltige gesättigte Ringsysteme, wie der Thiazol-Pyrrolidin-Kern, ermöglichen strukturelle Vielfalt und Modifikation physikalisch-chemischer Parameter . Die Beurteilung von ADME (Absorption, Verteilung, Metabolismus, Exkretion) und Toxizitätseigenschaften ist für die Medikamentenentwicklung unerlässlich.
Anticancer-Forschung
Medizinische Chemie
Stereochemie und Enantioselektivität
Pseudorotation und 3D-Abdeckung
Synthetische Strategien
ADME/Tox-Optimierung
Wirkmechanismus
Target of Action
The compound “3-(3-(Thiazol-2-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex molecule that likely interacts with multiple targets. It contains a pyrrolidine ring and a thiazole ring, both of which are common in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . Similarly, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Compounds containing thiazole rings have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing thiazole rings have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
3-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-9-11-2-1-3-12(8-11)14(19)18-6-4-13(10-18)20-15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNRDXRYNRYPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)



![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

![2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2413183.png)
![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
